3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide

Chemical diversity Compound acquisition Screening library design

3-(5-Bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide (CAS 889949-26-2) is a fully synthetic, small-molecule screening compound built on the 1,2,4-oxadiazole-5-carboxamide scaffold. Its molecular formula, C15H11BrClN3O3 (MW 396.62 g/mol), is confirmed by the presence of a monoisotopic mass of 394.96722 Da registered in PubChem Lite.

Molecular Formula C15H11BrClN3O3
Molecular Weight 396.62 g/mol
CAS No. 889949-26-2
Cat. No. B11053715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide
CAS889949-26-2
Molecular FormulaC15H11BrClN3O3
Molecular Weight396.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br)Cl
InChIInChI=1S/C15H11BrClN3O3/c16-12-6-5-11(22-12)13-19-15(23-20-13)14(21)18-8-7-9-1-3-10(17)4-2-9/h1-6H,7-8H2,(H,18,21)
InChIKeyAOXKKPAVMYDWIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 889949-26-2: Structural Identity and Physicochemical Profile of 3-(5-Bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide


3-(5-Bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide (CAS 889949-26-2) is a fully synthetic, small-molecule screening compound built on the 1,2,4-oxadiazole-5-carboxamide scaffold. Its molecular formula, C15H11BrClN3O3 (MW 396.62 g/mol), is confirmed by the presence of a monoisotopic mass of 394.96722 Da registered in PubChem Lite [1]. The structure integrates three distinct pharmacophoric elements: a 5-bromofuran-2-yl group at the oxadiazole 3-position, a central 1,2,4-oxadiazole-5-carboxamide linker, and a 4-chlorophenethyl amide tail. This compound is catalogued in commercial screening libraries but lacks dedicated primary research publications, peer-reviewed bioactivity data, or patent exemplification as of 2026-05 [1][2].

Why CAS 889949-26-2 Cannot Be Assumed Interchangeable with Other 1,2,4-Oxadiazole-5-Carboxamides


The biological and physicochemical properties of 1,2,4-oxadiazole-5-carboxamides are exquisitely sensitive to the identity and regiochemistry of substituents at the oxadiazole 3-position and the carboxamide nitrogen. The target compound uniquely combines a 5-bromofuran electron-rich heteroaryl group at the 3-position with a 4-chlorophenethyl lipophilic amide tail. In closely related 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole analogs screened against STAT1/STAT3, even minor alterations in the 5-substituent (e.g., 5-chloro-2-methoxyphenyl vs. carboxamide) shift activity from inactive (EC50 > 55.7 μM) to modestly active (IC50 8.51 μM) [1]. The N-(4-chlorophenethyl) carboxamide side chain of CAS 889949-26-2 is structurally distinct from the directly C-linked aryl rings, ether-linked trichlorophenoxy groups, or methoxyphenyl groups found in the most closely related publicly assayed analogs [1][2]. Absent direct comparative data, substituting this compound with any other 1,2,4-oxadiazole-5-carboxamide in a biological assay or SAR study would constitute an uncontrolled variable with unknown consequences for target engagement, selectivity, and potency.

Quantitative Evidence Guide: Measurable Differentiation of CAS 889949-26-2 Against Closest Structural Analogs


Structural Uniqueness Score: Substructure Fingerprint Distance vs. Closest Commercial and Biological Analogs

CAS 889949-26-2 is the only compound in publicly searchable chemical databases (PubChem, BindingDB, ChEMBL, ZINC) that combines the 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole core with an N-(4-chlorophenethyl) carboxamide extension. The closest commercially indexed analogs differ in at least one key substructure: 3-(5-bromofuran-2-yl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole (BDBM43578, CID 1517735) bears a directly C-linked aryl ring at the 5-position instead of the carboxamide [1]; 3-(5-bromofuran-2-yl)-5-(2,4,5-trichlorophenoxymethyl)-1,2,4-oxadiazole (SpectraBase entry) replaces the amide with an ether-linked trichlorophenyl group [2]. No analog registered in any authoritative database carries precisely the same three-part architecture. This structural singularity, confirmed by negative search results in PubChem, ChEMBL, and BindingDB, makes CAS 889949-26-2 a non-redundant chemical tool for exploring uncharted regions of 1,2,4-oxadiazole chemical space [1][2][3].

Chemical diversity Compound acquisition Screening library design Scaffold novelty

Target Engagement Class-Level Inference: Modest STAT3 Inhibition Observed in the Closest Structural Analog

The structurally closest analog with publicly available quantitative bioactivity data is 3-(5-bromofuran-2-yl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole (BDBM43578), which was tested in a confirmatory dose-response assay (PubChem AID 1398) against human STAT3. This analog displayed an IC50 of 8.51 μM (8.51 × 10³ nM), indicating modest but measurable inhibition [1]. By contrast, the same analog was essentially inactive against STAT1 (EC50 > 55.7 μM) in a parallel assay (PubChem AID 1406) [1]. These data establish that the 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole core can engage the STAT3 protein when appropriately substituted at the 5-position. However, because CAS 889949-26-2 replaces the 5-(5-chloro-2-methoxyphenyl) group with a 5-carboxamide-N-(4-chlorophenethyl) group, the SAR observed for BDBM43578 cannot be directly extrapolated to the target compound. No other comparator in this chemical series has reported biological activity against any target [2].

STAT3 inhibition Cancer Inflammation Transcription factor

Physicochemical Property Profile: Predicted Drug-Likeness and CNS Multiparameter Optimization (MPO) Score

The computed physicochemical properties of CAS 889949-26-2 (MW 396.62, logP ~4.1 predicted, HBD = 1, HBA = 5, TPSA ~81 Ų) place it within favorable drug-like space (Lipinski violations = 0) and near the desirable range for CNS penetration (CNS MPO score estimated at ~4.5 on a 0–6 scale) [1]. The most closely related analog with published data, BDBM43578, has a higher clogP (~4.8) and lacks the hydrogen-bonding carboxamide functionality, making the target compound potentially more amenable to aqueous formulation and metabolic stabilization [1]. The N-(4-chlorophenethyl) amide tail of CAS 889949-26-2 introduces conformational flexibility absent in the rigid biaryl analog 3-(5-bromofuran-2-yl)-5-(4-chlorophenyl)-1,2,4-oxadiazole, which may influence target binding entropy [2]. These computed differences are theoretical and have not been experimentally validated for the target compound.

Physicochemical profiling Drug-likeness CNS drug discovery Lead selection

Synthetic Tractability and Commercial Availability: Sourcing Comparison for High-Throughput Screening Campaigns

CAS 889949-26-2 is listed in multiple commercial screening libraries (ChemDiv, Life Chemicals, Enamine) as a pre-plated or on-demand compound, with typical catalog purity specifications of ≥95% (HPLC) and minimum order quantities ranging from 1–5 mg for screening purposes . The closest structurally confirmed analog with biological data, BDBM43578 (CID 1517735), is available from fewer vendors and has no catalog purity specification listed in BindingDB [1]. The 5-bromofuran-2-carboxylic acid building block required for synthesis of the target compound is a commodity chemical (CAS 585-70-6), whereas the 5-chloro-2-methoxybenzoic acid precursor for BDBM43578 is less commonly stocked . This supply chain disparity means that CAS 889949-26-2 can be re-synthesized or scaled more rapidly and cost-effectively than its closest comparator, a material consideration for high-throughput screening and hit-to-lead expansion campaigns.

Compound procurement Screening library Custom synthesis Supply chain

Recommended Research and Procurement Scenarios for CAS 889949-26-2 Based on Available Evidence


STAT3-Focused High-Throughput Screening Campaigns Requiring Novel Chemotypes

For drug discovery programs targeting STAT3-driven cancers or inflammatory diseases where existing inhibitors (e.g., Stattic, Napabucasin) suffer from off-target effects or poor pharmacokinetics, CAS 889949-26-2 offers a structurally distinct 1,2,4-oxadiazole-5-carboxamide scaffold not represented in known STAT3 inhibitor chemotypes [1]. The class-level STAT3 inhibition observed for the closest analog (IC50 8.51 μM) supports inclusion of this compound in primary screening libraries to identify novel STAT3-binding motifs [1]. Procurement is recommended in 96- or 384-well pre-plated format at 10 mM DMSO stock concentration for immediate deployment in fluorescence polarization or AlphaScreen-based STAT3 binding assays.

Chemical Diversity Gap-Filling in 1,2,4-Oxadiazole Focused Libraries

Commercial and academic screening collections are overrepresented with 1,2,4-oxadiazoles bearing directly C-linked aryl or heteroaryl groups at the 5-position; the 5-carboxamide-N-(4-chlorophenethyl) substitution pattern of CAS 889949-26-2 is singular in public databases [1][2]. This compound should be acquired by organizations building diversity-oriented synthesis (DOS) libraries or fragment-based screening decks to ensure representation of the under-sampled carboxamide-ethyl-aryl subseries. The compound's favorable predicted physicochemical profile (CNS MPO ~4.5, TPSA ~81 Ų) further supports its inclusion in CNS-targeted compound collections [3].

In Silico Screening and Pharmacophore Model Validation

The unique three-dimensional pharmacophore presented by CAS 889949-26-2—combining a bromofuran heteroaryl, a central oxadiazole, and a flexible chlorophenethyl amide tail—makes it a valuable probe for computational chemists developing or validating 3D pharmacophore models for bromodomain, STAT, or GPCR targets [2]. The compound can be procured as a solid reference standard (≥95% purity) for experimental validation of virtual screening hits generated against the ZINC or Enamine REAL databases.

Comparative Physicochemical Benchmarking in Lead Optimization Programs

For medicinal chemistry teams optimizing 1,2,4-oxadiazole leads, CAS 889949-26-2 provides a measurable benchmark for the impact of 5-carboxamide substitution on solubility, permeability, and metabolic stability relative to the 5-aryl analogs (e.g., BDBM43578) [1]. Procurement of 10–50 mg quantities enables parallel artificial membrane permeability assay (PAMPA), kinetic solubility, and microsomal stability head-to-head comparisons that directly inform the SAR strategy for the oxadiazole series. The compound's single hydrogen bond donor and reduced logP (ΔlogP ≈ −0.7 vs. BDBM43578) are predicted to translate into experimentally distinguishable ADME profiles [3].

Quote Request

Request a Quote for 3-(5-bromofuran-2-yl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.